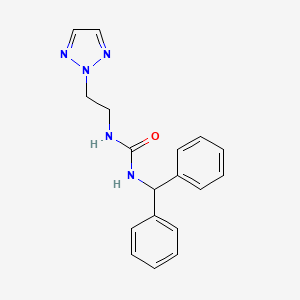

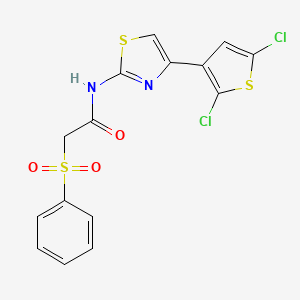

![molecular formula C21H18FN5O2S B2425531 3-(2-(4-(2-氟苯基)哌嗪-1-基)-2-氧代乙基)吡啶并[3',2':4,5]噻吩并[3,2-d]嘧啶-4(3H)-酮 CAS No. 1185048-30-9](/img/structure/B2425531.png)

3-(2-(4-(2-氟苯基)哌嗪-1-基)-2-氧代乙基)吡啶并[3',2':4,5]噻吩并[3,2-d]嘧啶-4(3H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one” is a derivative of thieno[3,2-d]pyrimidine . Thieno[3,2-d]pyrimidines represent an important class of chemical compounds with diverse biological activities .

Synthesis Analysis

The most common synthetic methods of thieno[3,2-d]pyrimidin-4-ones involve cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA); in addition to a primary amine . Alternatively, the synthesis of thienopyrimidine-4-one derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thieno[3,2-d]pyrimidin-4-ones include cyclization of 3-amino-thiophene-2-carboxylate derivatives . This process involves the use of a one-carbon source reagent and a primary amine .科学研究应用

PPAR 激动作用

神经保护特性

抗炎活性

未来方向

Thieno[3,2-d]pyrimidines, which this compound is a derivative of, have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . Therefore, it’s reasonable to expect that this compound may also have potential for future research and development.

作用机制

Target of Action

The primary targets of this compound are CDK4/cyclin D1 and CDK6/cyclin D1 . These are key proteins involved in cell cycle regulation, specifically in the transition from the G1 phase to the S phase .

Mode of Action

The compound acts by inducing protein degradation . It recruits a protein called Cereblon to degrade CDK4 and CDK6 . This leads to a dose-dependent degradation of CDK4 and CDK6, with maximum degradation observed at 0.25uM in Jurkat cells .

Biochemical Pathways

The degradation of CDK4 and CDK6 affects the cell cycle regulation pathway . By degrading these proteins, the compound prevents the cell from transitioning from the G1 phase to the S phase, thereby inhibiting cell proliferation .

Pharmacokinetics

The compound shows effective action at low concentrations (025uM), suggesting good bioavailability .

Result of Action

The result of the compound’s action is the selective degradation of CDK4 and CDK6 in Molt4 cells . This leads to the inhibition of cell proliferation, which could potentially be used for the treatment of diseases characterized by uncontrolled cell growth, such as cancer .

生化分析

Biochemical Properties

The compound interacts with various enzymes and proteins, playing a significant role in biochemical reactions . It has been found to exhibit promising neuroprotective and anti-inflammatory properties . The compound’s interaction with active residues of ATF4 and NF-kB proteins has been observed .

Cellular Effects

The compound has shown significant effects on various types of cells and cellular processes . It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism . In human microglia cells, it inhibits nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production .

Molecular Mechanism

The compound exerts its effects at the molecular level through various mechanisms . It binds with biomolecules, inhibits or activates enzymes, and alters gene expression . The compound’s mechanism of action is observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

Temporal Effects in Laboratory Settings

Over time, the effects of the compound change in laboratory settings . Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of the compound vary with different dosages in animal models

Metabolic Pathways

The compound is involved in various metabolic pathways . It interacts with enzymes or cofactors, and may affect metabolic flux or metabolite levels

属性

IUPAC Name |

5-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FN5O2S/c22-15-5-1-2-6-16(15)25-8-10-26(11-9-25)17(28)12-27-13-24-18-14-4-3-7-23-20(14)30-19(18)21(27)29/h1-7,13H,8-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKCSOJYNCLXDRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2F)C(=O)CN3C=NC4=C(C3=O)SC5=C4C=CC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-1-sulfonamide](/img/structure/B2425453.png)

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2425457.png)

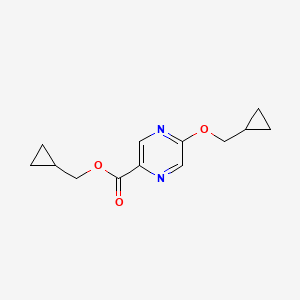

![1-(4-Fluorophenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2425458.png)

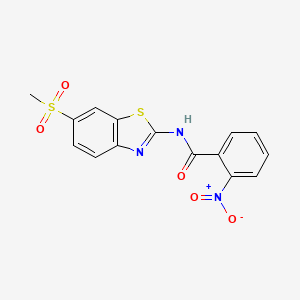

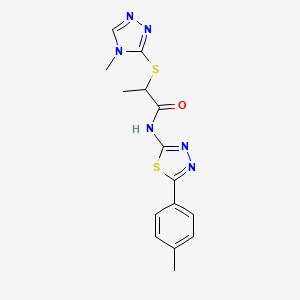

![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2425464.png)

![1-(2-Ethoxyethyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2425467.png)

![N'-[(Z)-(2-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide](/img/structure/B2425470.png)

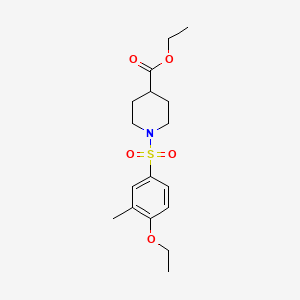

![1-(4-ethoxyphenyl)-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2425471.png)